3-(4-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide
Description
The compound 3-(4-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide is a brominated indole-based propanamide derivative. Indole derivatives are widely studied for their pharmacological activities, including anticancer, anti-inflammatory, and neuroactive properties . This article compares the target compound with structurally related molecules, focusing on substituent effects, physicochemical parameters, and synthesis strategies.
Properties
Molecular Formula |
C19H16BrN3O |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
3-(4-bromoindol-1-yl)-N-(1H-indol-4-yl)propanamide |
InChI |
InChI=1S/C19H16BrN3O/c20-15-3-1-6-18-13(15)8-11-23(18)12-9-19(24)22-17-5-2-4-16-14(17)7-10-21-16/h1-8,10-11,21H,9,12H2,(H,22,24) |
InChI Key |
JENJHIGWNGSILC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)NC(=O)CCN3C=CC4=C3C=CC=C4Br |
Origin of Product |
United States |
Biological Activity
3-(4-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, focusing on its interactions with serotonin receptors, potential antidepressant effects, and other pharmacological properties.
Chemical Structure
The compound can be described by its chemical formula and features two indole moieties connected by a propanamide linker. The presence of the bromine atom is noteworthy as it may influence the compound's biological activity and receptor binding affinity.
Serotonergic Activity
Research indicates that compounds containing indole structures often exhibit significant interactions with serotonin receptors, particularly the 5-HT1A receptor. The dual affinity for both the 5-HT1A receptor and the serotonin transporter (SERT) has been noted in similar indole derivatives, suggesting potential antidepressant properties .
- Mechanism of Action : The proposed mechanism involves modulation of serotonergic neurotransmission, which is crucial for mood regulation. Compounds that act as partial agonists at the 5-HT1A receptor can alleviate symptoms of depression and anxiety by enhancing serotonergic signaling in the brain .
Antidepressant Potential
The antidepressant-like effects of indole derivatives have been documented in various studies. For instance, analogs with similar structures have shown promise in preclinical models of depression, demonstrating reduced immobility in forced swim tests and increased locomotor activity .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Pyrrolidine Derivatives :
-
Indole-Based Multifunctional Ligands :
- A study synthesized multifunctional ligands based on indole structures, demonstrating their ability to modulate multiple targets involved in mood disorders.
- These ligands showed promising results in reducing depressive behaviors in rodent models, highlighting their potential as therapeutic agents for depression .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Scaffold Variations
The target compound features a propanamide linker connecting a 4-bromoindole and a 4-indolyl group. Key analogs include:
- 3-(3,4-dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide (Y041-8857) : Replaces the 4-bromoindole with a 3,4-dimethoxyphenyl group .
- 3-(3-acetyl-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide (Y044-2243) : Modifies both indole moieties with acetyl and methoxyethyl groups .
- N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide : Substitutes the bromoindole with a fluorinated biphenyl system .
Key structural differences :
Impact of Substituents on Physicochemical Properties
- Lipophilicity (logP): Y041-8857: logP = 2.52 (dimethoxyphenyl enhances hydrophobicity) . Target compound: Predicted logP ~2.5–3.0 (bromo and indole groups contribute to hydrophobicity).
- Hydrogen bonding: Y041-8857: 2 H-bond donors, 4 H-bond acceptors . Target compound: Similar H-bond capacity (amide NH and indole NH groups).
- Molecular weight :
Spectroscopic Data
- 1H NMR: Indole NH protons typically appear at δ 10–12 ppm. For example: Y044-2243: Aromatic protons and acetyl groups resonate at δ 7.4–8.1 ppm and δ 2.5 ppm, respectively . 3-(5-bromo-1H-indol-3-yl)-4-pyridinylmethanone: Indole H-2 proton at δ 8.45 ppm () .
- IR : Amide C=O stretching ~1650–1680 cm⁻¹ (observed in Y041-8857 and Y044-2243 ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
